molecular formula C10H8N2O3 B1469331 2-Nitro-4-propionylbenzonitrile CAS No. 889856-61-5

2-Nitro-4-propionylbenzonitrile

Cat. No. B1469331
M. Wt: 204.18 g/mol
InChI Key: MYJQHYYFXAYNQZ-UHFFFAOYSA-N
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Description

2-Nitro-4-propionylbenzonitrile (2-NPB) is an organic compound belonging to the nitrile family. It is an important intermediate in the synthesis of several pharmaceuticals, drugs, and other compounds. 2-NPB has been studied extensively in the laboratory and is used in a variety of applications. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 149.14 g/mol.

Scientific Research Applications

2-Nitro-4-propionylbenzonitrile has been studied extensively in the laboratory and has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including drugs and pharmaceuticals. It has also been used in the synthesis of polymers and other materials. In addition, it has been used in the study of enzyme-catalyzed reactions and in the study of biochemical processes.

Mechanism Of Action

The mechanism of action of 2-Nitro-4-propionylbenzonitrile is not well understood. However, it is believed that the nitrile group of 2-Nitro-4-propionylbenzonitrile is capable of forming hydrogen bonds with other molecules, which can affect the reactivity of the compound. In addition, the nitrile group is capable of forming covalent bonds with other molecules, which can affect the reactivity of the compound.

Biochemical And Physiological Effects

2-Nitro-4-propionylbenzonitrile has been studied for its biochemical and physiological effects. In laboratory studies, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been found to have an inhibitory effect on the enzyme tyrosinase, which is involved in the production of melanin.

Advantages And Limitations For Lab Experiments

2-Nitro-4-propionylbenzonitrile has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain. It is also soluble in organic solvents, making it easy to use in a variety of experiments. However, it is also important to note that 2-Nitro-4-propionylbenzonitrile can be toxic and should be handled with care.

Future Directions

There are several potential future directions for the use of 2-Nitro-4-propionylbenzonitrile. It could be used to synthesize new compounds and materials, as well as to study biochemical and physiological processes. In addition, it could be used to develop new drugs and pharmaceuticals. Finally, it could be used to study enzyme-catalyzed reactions and to develop new methods for synthesizing compounds.

properties

IUPAC Name

2-nitro-4-propanoylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-2-10(13)7-3-4-8(6-11)9(5-7)12(14)15/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJQHYYFXAYNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-propionylbenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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